4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol
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Overview
Description
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol is a chemical compound that belongs to the class of nitrosamines. This compound features a piperidine ring substituted with a nitroso group and a 4-chlorophenyl group. Nitrosamines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Chlorination: The piperidine ring is chlorinated to introduce the 4-chlorophenyl group. This step can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Nitrosation: The nitroso group is introduced by reacting the chlorinated piperidine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of piperidine are chlorinated using industrial chlorinating agents.
Continuous Nitrosation: The nitrosation step is carried out in continuous reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylpiperidine: Lacks the nitroso group but shares the piperidine and chlorophenyl moieties.
1-nitrosopiperidine: Lacks the chlorophenyl group but contains the nitroso and piperidine moieties.
4-(4-chlorophenyl)-piperidin-4-ol: Lacks the nitroso group but contains the piperidine and chlorophenyl moieties.
Uniqueness
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol is unique due to the presence of both the nitroso and chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
3192-36-7 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)5-7-14(13-16)8-6-11/h1-4,15H,5-8H2 |
InChI Key |
IHXJUMJVTANEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)N=O |
Purity |
95 |
Origin of Product |
United States |
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